molecular formula C5H13O2P B091012 Diethyl methylphosphonite CAS No. 15715-41-0

Diethyl methylphosphonite

Cat. No. B091012
CAS RN: 15715-41-0
M. Wt: 136.13 g/mol
InChI Key: NSSMTQDEWVTEKN-UHFFFAOYSA-N
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Description

Diethyl methylphosphonite is a class of organophosphorus compound that has been the subject of various research studies due to its utility in organic synthesis and material science. The compound and its derivatives exhibit a range of reactivities and have been used to synthesize various functional groups and materials.

Synthesis Analysis

The synthesis of diethyl methylphosphonite derivatives has been explored in several studies. For instance, diethyl [nitro(diazo)methyl]phosphonate was synthesized and its reactivity with alkenes was investigated, leading to the formation of cyclopropyl α-nitrophosphonates . Another study reported the preparation of diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, which is useful for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups with high E selectivity . Additionally, diethyl (dichloromethyl)phosphonate was prepared and used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne .

Molecular Structure Analysis

The molecular structure and dynamics of diethyl methylphosphonite derivatives have been studied using various analytical techniques. Molecular dynamics simulations provided insights into the structure and transport mechanisms of diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, revealing information about phase transitions and molecular motions . In another study, the structure of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was characterized by NMR, IR spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The reactivity of diethyl methylphosphonite derivatives varies depending on the structure of the compound and the reaction conditions. The reaction of diethyl phenylphosphonite with 2-benzylideneindan-1,3-dione was studied, leading to the formation of addition compounds . The reactivity of diethyl [nitro(diazo)methyl]phosphonate with alkenes was also explored, demonstrating the influence of alkene structure on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl methylphosphonite derivatives have been extensively studied. For example, the synthesis, structural, and anticorrosion properties of diethyl (phenylamino)methyl phosphonate derivatives were investigated, showing their effectiveness as corrosion inhibitors for carbon steel . The thermal stability of diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate was studied using thermogravimetric analysis, and its chemical behavior was examined through HOMO-LUMO analysis and Fukui functions .

Scientific Research Applications

  • Hydrolysis Studies

    • Field : Chemistry
    • Application : Daugherty, Eychaner, and Stevens (1968) examined the hydrolysis reactions of DEMP.
    • Methods : They utilized proton nuclear magnetic resonance for their analysis.
    • Results : They identified products such as ethyl hydrogen methylphosphinate and dihydrogen methylphosphinate.
  • Corrosion Inhibition

    • Field : Materials Science
    • Application : Gupta et al. (2017) explored α-aminophosphonates, including derivatives of DEMP, as corrosion inhibitors for mild steel in hydrochloric acid.
    • Results : They found significant inhibition efficiency.
  • Anticorrosion Properties

    • Field : Materials Science
    • Application : Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives and evaluated their effectiveness as corrosion inhibitors on carbon steel in a hydrochloric acid medium.
    • Results : They observed notable inhibition performance.
  • Chelating Systems for Metal Recovery

    • Field : Metallurgy
    • Application : Dougourikoye et al. (2020) described the synthesis of diethyl ((diphenylphosphoryl)methyl)phosphonate as potential chelating systems for the recovery of strategic metals.
  • Structural and Antioxidant Properties

    • Field : Pharmacology
    • Application : Naidu et al. (2012) synthesized a series of α-hydroxyphosphonates, including derivatives of DEMP, and evaluated their antioxidant properties.
    • Results : Some showed promising activity.
  • Herbicidal Activity

    • Field : Agriculture
    • Application : Xiao, Li, and Shi (2008) synthesized DEMP derivatives and evaluated their herbicidal activity against various plants.
    • Results : They showed potential as herbicides.
  • Thermal Decomposition

    • Field : Materials Science
    • Application : Nguyen et al. (2014) explored the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including DEMP, for flame retardant applications.
  • Toxicity Studies

    • Field : Toxicology
    • Application : Blumbach et al. (2000) investigated the biotransformation and renal toxicity of diethyl ethyl- and dimethyl methylphosphonate in male rats, contributing to understanding the toxicology of these compounds.
  • Oxalimide Cyclization

    • Field : Organic Chemistry
    • Application : DEMP can be used as a mild reducing reagent in the oxalimide cyclization of oxalylazetidinonyl thiocarbonates and thioesters .
  • Synthesis of β-carboxamido-phosphon(in)ic acids

    • Field : Organic Chemistry
    • Application : DEMP can also be used in the synthesis of β-carboxamido-phosphon(in)ic acids as potential inhibitors of human mast cell chymase .
  • Generation of Phosphinic Acid Derivative

    • Field : Organic Chemistry
    • Application : DEMP is a phosphonite reagent used in the generation of phosphinic acid derivative via Arbuzov reaction .
  • Preparation of 2-substituted Penems

    • Field : Organic Chemistry
    • Application : DEMP is used as a cyclization reagent in the preparation of 2-substituted penems .
  • Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

    • Field : Chemistry
    • Application : DEMP is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids .
    • Methods : The method involves microwave irradiation to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .
    • Results : In all cases, MW-BTMS dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
  • Generation of Phosphinic Acid Derivative via Arbuzov Reaction

    • Field : Organic Chemistry
    • Application : DEMP is a phosphonite reagent used in the generation of phosphinic acid derivative via Arbuzov reaction .
  • Cyclization Reagent in the Preparation of 2-Substituted Penems

    • Field : Organic Chemistry
    • Application : DEMP is used as a cyclization reagent in the preparation of 2-substituted penems .
  • Chiral Intermediate

    • Field : Organic Chemistry
    • Application : DEMP is used as a chiral intermediate .

Safety And Hazards

Diethyl methylphosphonite is classified as a flammable liquid and is harmful if swallowed . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

diethoxy(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NSSMTQDEWVTEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2P
Record name DIETHYL METHYLPHOSPHONITE
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DSSTOX Substance ID

DTXSID6065927
Record name Phosphonous acid, methyl-, diethyl ester
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Molecular Weight

136.13 g/mol
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Physical Description

This material has many uses, including as a chemical weapon precursor.
Record name DIETHYL METHYLPHOSPHONITE
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Product Name

Diethyl methylphosphonite

CAS RN

15715-41-0
Record name DIETHYL METHYLPHOSPHONITE
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Record name Diethyl methylphosphonite
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, methyl-, diethyl ester
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Record name O,O-diethyl methylphosphonite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
KE Daugherty, WA Eychaner, JI Stevens - Applied Spectroscopy, 1968 - opg.optica.org
… hydrolysis reactions of diethyl methylphosphonite at room … water per mole of diethyl methylphosphonite, ethyl hydrogen … moles of water per mole of diethyl methylphosphonite--the …
Number of citations: 4 opg.optica.org
Y Jiang, D Li, F Yan, C Dai - topicsonchemeng.org.my
[Aims] Glyphosate is one of the most widely used herbicide in the world, Diethyl methyl-phosphonite (DEMP) is the key intermediate for glyphosate production. Various processes are …
Number of citations: 0 topicsonchemeng.org.my
JIG Cadogan, DT Eastlick - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
The occurrence of bimolecular nucleophilic aromatic substitution has been established in the reaction of o-dinitro-benzene with triethyl phosphite and diethyl methylphosphonite in …
Number of citations: 3 pubs.rsc.org
AJ Muller, HS Aaron - Phosphorus and sulfur and the related …, 1985 - Taylor & Francis
… However, a more recent reference, noted after this work had been completed, recommends that pH 7 be maintained for the best resuk R Diethyl methylphosphonite (la) was distilled …
Number of citations: 6 www.tandfonline.com
JA Miles, B TM, N HL, B MT - 1979 - pascal-francis.inist.fr
IMPROVED, REPRODUCIBLE PROCEDURES FOR THE PREPARATION OF DIETHYL METHYLPHOSPHONITE … IMPROVED, REPRODUCIBLE PROCEDURES FOR THE …
Number of citations: 21 pascal-francis.inist.fr
JIG Cadogan, MJ Todd - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Reduction of nitrobenzene by diethyl methylphosphonite in an excess of diethylamine gives 2-diethylamino-3H-azepine (83%). while the corresponding reaction with 2-nitrobiphenyl …
Number of citations: 37 pubs.rsc.org
JIG Cadogan, DT Eastlick - 1970 - hero.epa.gov
The occurrence of bimolecular nucleophilic aromatic substitution has been established in the reaction of o-dinitrobenzene with triethyl phosphite and diethyl methylphosphonite in …
Number of citations: 0 hero.epa.gov
JIG Cadogan, RK Mackie - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Thus, 2-nitrobiphenyl, o-nitrotoluene, or nitrobenzene with diethyl methylphosphonite in the presence of diethylamine gave 3-phenyl- or 3-methyl-2-diethyIamino-3H-azepine. or 2-…
Number of citations: 0 pubs.rsc.org
EW Logusch, DM Walker, JF McDonald… - The Journal of …, 1988 - ACS Publications
… The novel cyclic inhibitor D,L-cyclohexanephosphinothricin (CHPPT) was prepared via conjugate addition of diethyl methylphosphonite to 2-cyclohexenone, followed by stereospecific …
Number of citations: 115 pubs.acs.org
IA Natchev - Synthesis, 1987 - thieme-connect.com
… The ester diethyl methylphosphonite behaves quite analogously. … and paraformaldehyde in a medium oftrietliylphosphite or diethyl methylphosphonite, plus catalytic amounts of a cobalt …
Number of citations: 15 www.thieme-connect.com

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